H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 is a cyclic peptide that has garnered attention for its biological activities, particularly in relation to opioid receptor interactions. This compound is characterized by its unique structure, which includes a cyclic arrangement of amino acids, specifically incorporating D-Cysteine and Glycine. Its design aims to enhance receptor selectivity and potency as an agonist at mu-opioid receptors.
The compound is synthesized through various methods that involve solid-phase peptide synthesis and cyclization techniques. Research has indicated its potential applications in pain management and the development of novel analgesics.
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 belongs to the class of cyclic peptides, specifically those that act as opioid receptor agonists. Its structural features allow it to interact selectively with mu-opioid receptors, which are critical in mediating pain relief.
The synthesis of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The cyclic nature of the peptide is achieved through the formation of disulfide bridges between the D-Cysteine residues.
The molecular structure of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 includes:
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 can undergo several chemical reactions:
The kinetics of receptor binding can be studied using radiolabeled ligands to quantify the binding affinity and efficacy at opioid receptors .
The mechanism by which H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 exerts its effects involves:
Studies have shown that modifications in the structure can significantly affect binding affinity and selectivity towards different opioid receptors .
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 has potential applications in:
The endogenous opioid system was first characterized in the 1970s with the isolation of methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) and leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu), linear peptides exhibiting affinity for delta and mu opioid receptors [7]. These discoveries revealed the body’s natural mechanism for pain modulation via G protein-coupled receptors (mu opioid receptor, delta opioid receptor, and kappa opioid receptor). Subsequent identification of beta-endorphins (mu opioid receptor-preferring) and dynorphins (kappa opioid receptor-preferring) established three major families of endogenous opioid peptides, all sharing the N-terminal Tyr-Gly-Gly-Phe motif critical for receptor engagement [5] [7]. Despite their high receptor affinity and selectivity, clinical translation was limited by rapid proteolytic degradation (half-lives < 2 minutes in plasma) and poor blood-brain barrier permeability [6] [9]. This spurred efforts to develop synthetic analogs with improved pharmacokinetic properties while retaining target specificity.
Cyclization emerged as a key strategy to enhance metabolic stability and conformational restriction in opioid peptides. By constraining flexible linear structures into bioactive conformations, cyclization reduces entropy loss upon receptor binding, potentially increasing affinity and selectivity [2] [7]. Structural analyses confirmed that disulfide or lactam bridges:
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH₂ represents a prototypical cyclic pentapeptide engineered for balanced delta and mu opioid receptor activity. Its design incorporates:
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0